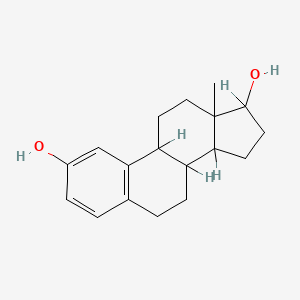

Estra-1,3,5(10)-triene-2,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estra-1,3,5(10)-triene-2,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hormone Replacement Therapy (HRT)

Estradiol is widely used in hormone replacement therapy for menopausal women. It alleviates symptoms such as hot flashes and osteoporosis by restoring estrogen levels. Clinical studies have shown that estradiol effectively reduces the incidence of osteoporosis-related fractures in postmenopausal women .

Contraceptive Use

Estradiol is a key component in many combined oral contraceptives. Its role in inhibiting ovulation and regulating menstrual cycles has been well-documented. Research indicates that contraceptives containing estradiol significantly reduce the risk of ovarian and endometrial cancers .

Cancer Treatment

In oncology, estradiol is utilized in the treatment of hormone-sensitive cancers, such as breast cancer. The hormone's ability to bind to estrogen receptors on cancer cells can inhibit tumor growth. Studies have demonstrated that patients with estrogen receptor-positive breast cancer benefit from estradiol therapy .

Agricultural Applications

Plant Growth Regulation

Estradiol has been found to influence plant growth and development. In research involving Arabidopsis thaliana, it was observed that estradiol promotes flowering and seed development by modulating gene expression related to these processes . This application is particularly relevant in agricultural biotechnology.

Environmental Applications

Endocrine Disruption Studies

Due to its hormonal activity, estradiol is often studied for its environmental impact as an endocrine disruptor. Research has indicated that low concentrations of estradiol can affect aquatic ecosystems by altering reproductive functions in fish and amphibians. Monitoring programs assess the presence of estradiol in water bodies to understand its ecological consequences .

Research Applications

Biochemical Studies

Estradiol serves as a crucial reagent in various biochemical assays aimed at understanding estrogen receptor signaling pathways. Its role in cell proliferation and differentiation makes it a valuable tool for researchers studying cancer biology and reproductive health .

Case Studies

Propiedades

Número CAS |

2259-89-4 |

|---|---|

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-13-14(16(18)6-7-17(18)20)5-3-11-2-4-12(19)10-15(11)13/h2,4,10,13-14,16-17,19-20H,3,5-9H2,1H3 |

Clave InChI |

YEOSPIFUAAHCPK-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=C(C=C4)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=C(C=C4)O |

Sinónimos |

2-hydroxy-3-deoxyestradiol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.